

theoretical studies on 6-Fluoro-2-hydrazinylbenzo[d]thiazole

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Compound of Interest

Compound Name:	6-Fluoro-2-hydrazinylbenzo[d]thiazole
Cat. No.:	B1301383

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An In-depth Technical Guide on the Theoretical and Experimental Studies of **6-Fluoro-2-hydrazinylbenzo[d]thiazole** and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and theoretical analysis of **6-Fluoro-2-hydrazinylbenzo[d]thiazole**. It serves as a crucial building block in medicinal chemistry, primarily as a scaffold for developing a wide range of biologically active derivatives. This document consolidates key quantitative data, outlines detailed experimental protocols for the synthesis and evaluation of its derivatives, and visualizes complex workflows and pathways to facilitate understanding and further research.

Core Compound: Physicochemical Properties

6-Fluoro-2-hydrazinylbenzo[d]thiazole is a heterocyclic compound featuring a benzothiazole core substituted with a fluorine atom and a reactive hydrazinyl group.^[1] The fluorine atom enhances lipophilicity, which can improve membrane permeability, while the hydrazinyl moiety serves as a key functional group for synthesizing a diverse library of derivative compounds.^[1]
^[2]

Property	Value	Reference
Molecular Formula	C ₇ H ₆ FN ₃ S	[1]
Molecular Weight	183.21 g/mol	[1] [3]
CAS Number	78364-55-3	[3]
Boiling Point	351.1 ± 44.0 °C at 760 mmHg	[3]
Appearance	Solid (Typical)	N/A

Synthesis and Derivatization

The primary utility of **6-Fluoro-2-hydrazinylbenzo[d]thiazole** lies in its role as an intermediate for creating more complex molecules, particularly hydrazone derivatives.

Synthesis of the Core Compound

While specific, detailed synthesis protocols for **6-Fluoro-2-hydrazinylbenzo[d]thiazole** are not extensively published, the literature suggests a common synthetic route involving two main steps: the formation of a 2-amino-6-fluorobenzothiazole intermediate, followed by hydrazinolysis.[\[1\]](#)[\[4\]](#)

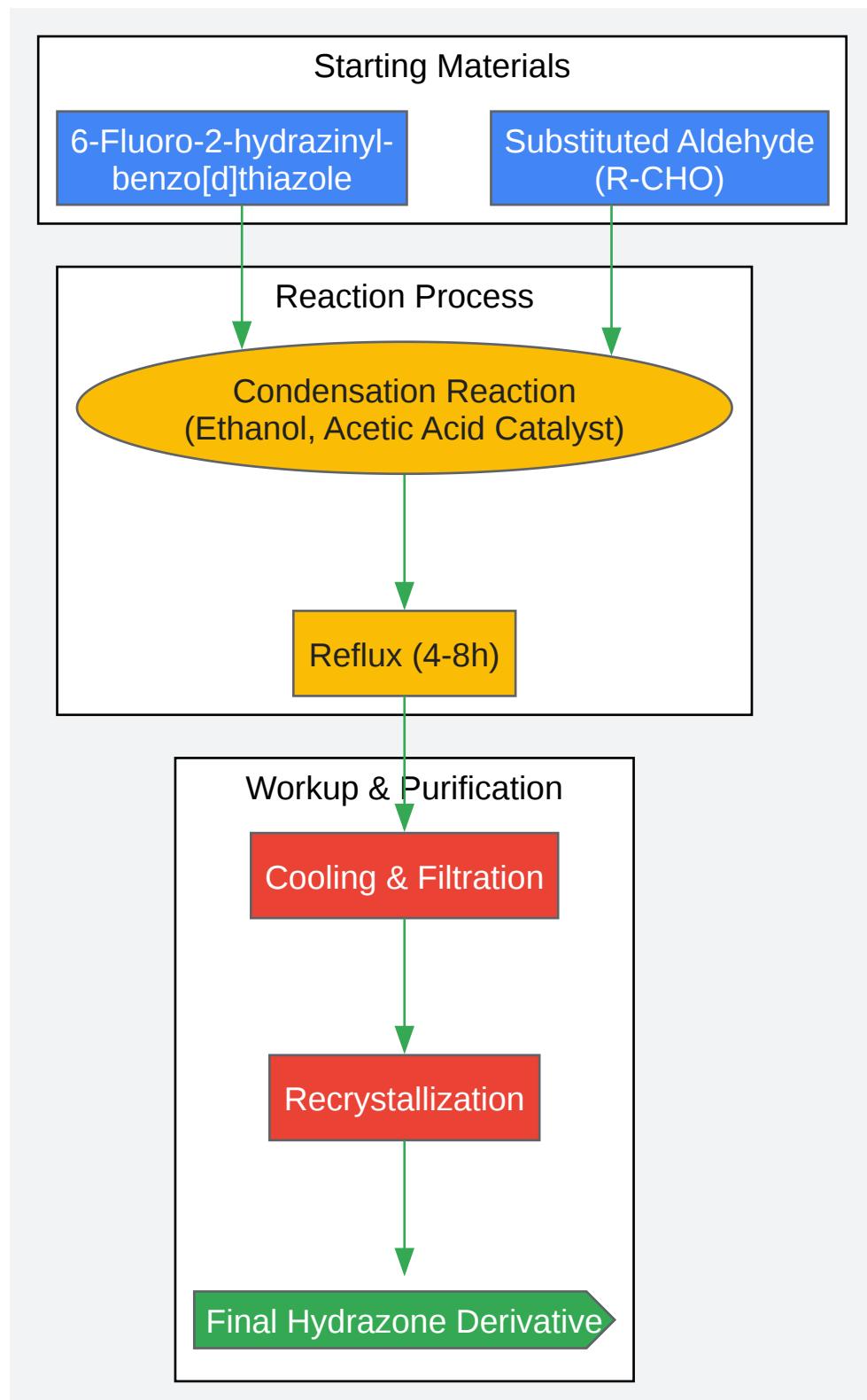
General Experimental Protocol: Synthesis of Hydrazone Derivatives

The hydrazinyl group of the core compound readily undergoes condensation reactions with various aldehydes and ketones to form stable hydrazone derivatives. This reaction is a cornerstone for creating libraries of compounds for biological screening.[\[2\]](#)[\[5\]](#)

Protocol: Synthesis of (E)-2-(2-Benzylidenehydrazinyl)-6-fluorobenzo[d]thiazole derivatives

- Dissolution: Dissolve **6-Fluoro-2-hydrazinylbenzo[d]thiazole** (1 mmol) in a suitable solvent such as ethanol or methanol (20-30 mL).
- Addition of Aldehyde: To this solution, add an equimolar amount (1 mmol) of the desired substituted aromatic aldehyde.

- **Catalysis:** Add a catalytic amount (2-3 drops) of glacial acetic acid or concentrated hydrochloric acid to protonate the aldehyde carbonyl group, increasing its electrophilicity.[5]
- **Reaction:** Reflux the mixture for a period ranging from 4 to 8 hours. The reaction progress can be monitored using Thin Layer Chromatography (TLC).[2]
- **Isolation:** Upon completion, cool the reaction mixture to room temperature. The resulting solid product is typically collected by filtration.
- **Purification:** Wash the crude product with a cold solvent (e.g., ethanol or diethyl ether) to remove unreacted starting materials. Further purification can be achieved by recrystallization from an appropriate solvent like ethanol or DMF to yield the pure hydrazone derivative.[5][6]
- **Characterization:** Confirm the structure of the synthesized compounds using spectroscopic methods such as FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.[2][5]



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General workflow for the synthesis of hydrazone derivatives.

Theoretical and Computational Analysis

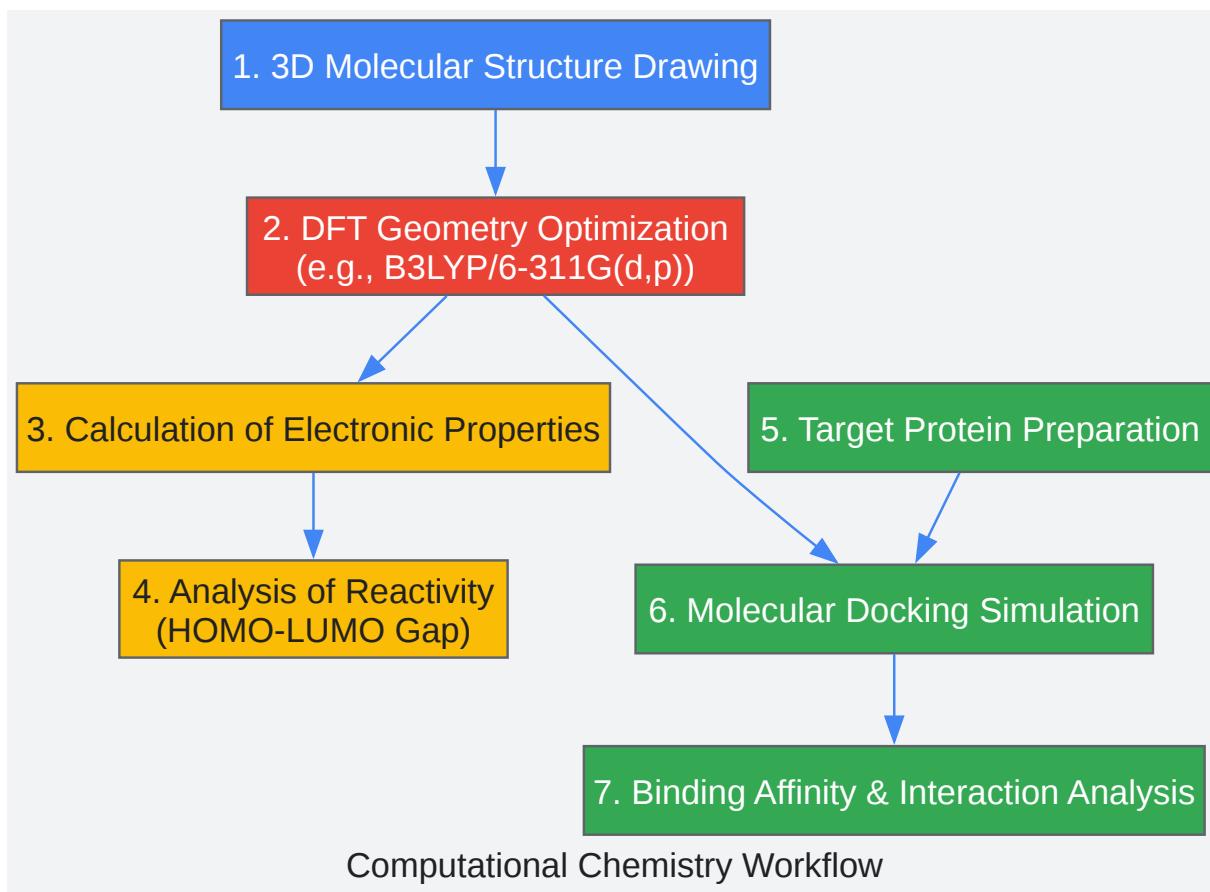
Density Functional Theory (DFT) and molecular docking are powerful computational tools used to predict the structural, electronic, and biological properties of molecules like **6-Fluoro-2-hydrazinylbenzo[d]thiazole** derivatives. These theoretical studies provide insights into molecular stability, reactivity, and potential interactions with biological targets, guiding the design of more potent compounds.[7][8]

Computational Methodology Workflow

Theoretical studies typically follow a standardized workflow to analyze molecular properties and predict biological activity.

Protocol: DFT and Molecular Docking

- **Structure Optimization:** The 3D structure of the molecule is drawn and optimized using DFT methods, commonly with the B3LYP functional and a basis set like 6-311G(d,p). This step finds the lowest energy (most stable) conformation of the molecule.[7][8]
- **Property Calculation:** Key quantum chemical parameters are calculated from the optimized structure. This includes the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).[9]
- **Reactivity Analysis:** The HOMO-LUMO energy gap (ΔE) is determined. A smaller gap generally indicates higher chemical reactivity and lower kinetic stability.[7]
- **Molecular Docking:** The optimized ligand structure is docked into the active site of a target protein (e.g., an enzyme or receptor) to predict binding affinity and interactions (like hydrogen bonds). This helps in understanding the mechanism of action.[10]



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Workflow for DFT calculations and molecular docking studies.

Key Computational Parameters

Theoretical calculations on benzothiazole and thiazole-hydrazone derivatives have provided valuable data on their electronic structure.

Compound Class	HOMO (eV)	LUMO (eV)	Energy Gap (ΔE) (eV)	Significance	Reference
Benzothiazole Derivatives	-	-	4.46 - 4.73	Lower ΔE suggests higher reactivity.	[7]
Thiazole-Hydrazone	-	-	3.59 - 4.12	Indicates potential for charge transfer, relevant for NLO properties and reactivity.	[9]

Biological Activities of Derivatives

Derivatives of **6-Fluoro-2-hydrazinylbenzo[d]thiazole** have been extensively studied for a wide range of biological activities. The core scaffold is a privileged structure in medicinal chemistry.

Antimicrobial Activity

Hydrazone derivatives of thiazoles and benzothiazoles consistently exhibit significant antibacterial and antifungal properties.[\[11\]](#)[\[12\]](#)

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC, the lowest concentration of a compound that inhibits visible microbial growth, is typically determined using the broth microdilution method.[\[11\]](#)

- Preparation: A two-fold serial dilution of the test compounds is prepared in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria).
- Inoculation: Each well is inoculated with a standardized suspension of the target microorganism (e.g., *S. aureus*, *E. coli*).

- Incubation: The plates are incubated at 37°C for 18-24 hours.
- Analysis: The MIC is recorded as the lowest concentration of the compound at which no visible growth (turbidity) is observed.[11]

Table of Antimicrobial Activity for Thiazole Hydrazine Derivatives

Compound Class	Organism	MIC (µg/mL)	Standard Drug (MIC, µg/mL)	Reference
Thiazole Hydrazines	S. aureus	62.5 - 250	Ampicillin (125)	[11]
Thiazole Hydrazines	E. coli	125 - 500	Ampicillin (250)	[11]
Thiazole Hydrazines	C. albicans	250	Griseofulvin (500)	[11]

Enzyme Inhibition (Antidiabetic and Anti-ulcer)

The benzothiazole-hydrazone scaffold is effective at inhibiting specific enzymes involved in disease pathways.

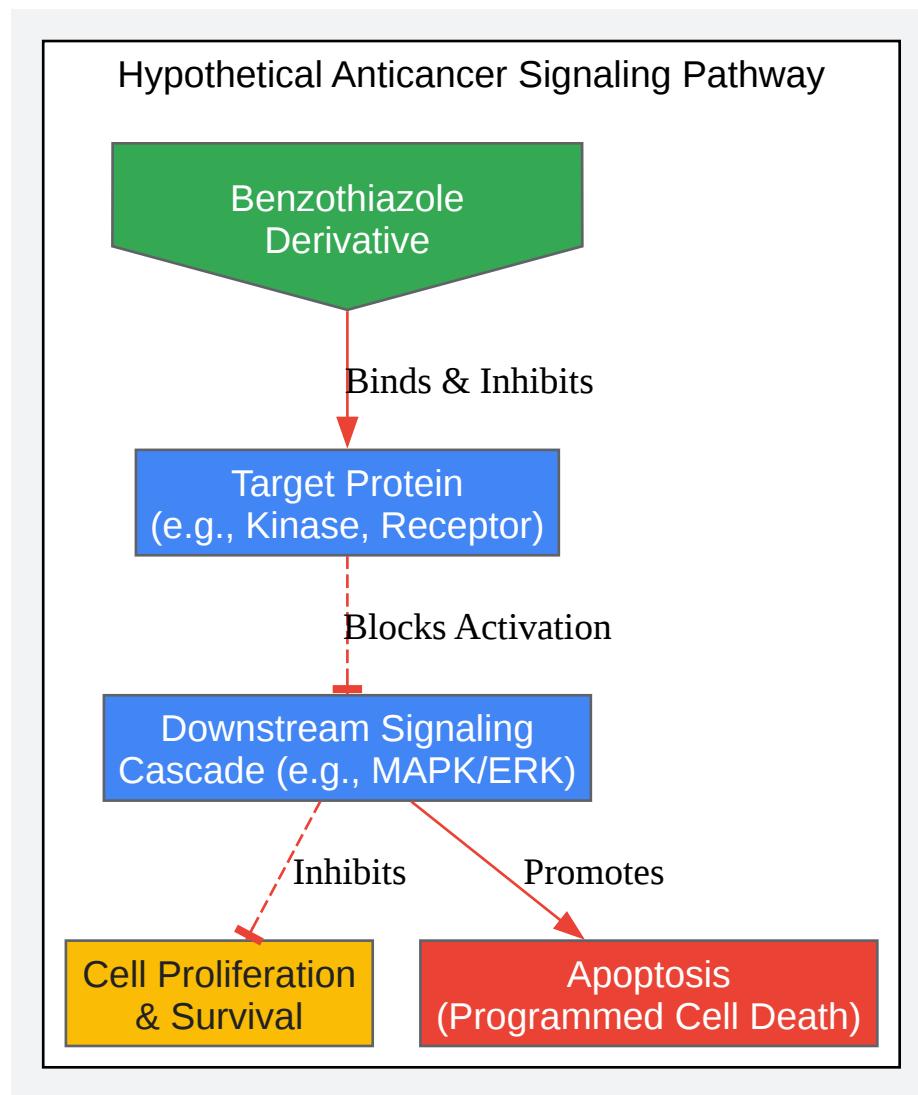
- α-Amylase Inhibition: Fluorinated hydrazinylthiazole derivatives have shown potential for diabetes management by inhibiting α-amylase, an enzyme involved in carbohydrate digestion.[2]
- H+/K+ ATPase Inhibition: Certain benzothiazole-hydrzones act as proton pump inhibitors, suggesting therapeutic potential for gastric ulcers.[5]

Table of Enzyme Inhibition Data for Derivatives

Activity	Derivative Example	IC ₅₀ Value	Standard Drug (IC ₅₀)	Reference
α-Amylase Inhibition	2-(2-arylidenehydrazinyl)-4-(4-fluorophenyl)thiazoles	5.14 ± 0.03 μM	Acarbose (5.55 ± 0.06 μM)	[2]
H ⁺ /K ⁺ ATPase Inhibition	7-Methyl-2-(hydrazinyl)benzo[d]thiazole derivatives	Lower than Omeprazole	Omeprazole	[5]
Urease Inhibition	N-(6-arylbenzo[d]thiazol-2-yl)acetamides	Better than Thiourea	Thiourea (23.1 μg/mL)	[10]

Anticancer Activity

Benzothiazole derivatives are well-known for their anticancer properties, which may involve interference with cellular signaling pathways leading to apoptosis.[1][13]



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Hypothetical signaling pathway for anticancer benzothiazoles.

Structure-Activity Relationship (SAR) Insights

Studies on libraries of benzothiazole-hydrazone derivatives have revealed key structural features that influence their biological activity:

- For H⁺/K⁺ ATPase Inhibition: Electron-donating groups (e.g., -OH, -OCH₃) on the aromatic ring of the hydrazone moiety favor inhibitory activity.[5]
- For Anti-inflammatory Activity: Electron-withdrawing groups (e.g., -F, -Cl, -NO₂) tend to enhance anti-inflammatory effects.[5]

- For α -Amylase Inhibition: The presence of a hydroxyl (-OH) group can enhance activity, likely by forming strong hydrogen bonds with the enzyme's active site.[2]

Conclusion

6-Fluoro-2-hydrazinylbenzo[d]thiazole is a highly valuable scaffold in modern medicinal chemistry. While the core compound itself is primarily an intermediate, its derivatives exhibit a remarkable breadth of biological activities, including antimicrobial, enzyme inhibitory, and anticancer effects. Theoretical studies using DFT and molecular docking have proven instrumental in understanding the electronic properties and binding modes of these derivatives, enabling a more rational approach to drug design. Future research should continue to explore the synthesis of novel derivatives and employ computational methods to predict their efficacy and mechanism of action, paving the way for the development of new therapeutic agents.

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